molecular formula C13H15N3O4S B377108 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 300568-50-7

3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B377108
CAS No.: 300568-50-7
M. Wt: 309.34g/mol
InChI Key: JRYRDCFOOOEDCT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions, and a thiadiazole ring attached to the amide nitrogen

Mechanism of Action

Target of Action

The primary targets of compounds containing the trimethoxyphenyl (TMP) group, such as 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, are diverse and include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also down-regulate ERK2 protein and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of tubulin affects the microtubule dynamics , disrupting cell division and leading to cell death . The down-regulation of ERK2 protein impacts the MAPK/ERK pathway , which plays a key role in cell proliferation .

Pharmacokinetics

The compound’s molecular weight (1822164 g/mol) and structure suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The compound’s action results in significant molecular and cellular effects. It has displayed notable anti-cancer effects by effectively inhibiting its targets . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the cellular environment, such as the presence of other metabolites, the cell’s redox state, and pH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

    Attachment of the Thiadiazole Ring to the Benzamide Core: The thiadiazole ring is then coupled with 3,4,5-trimethoxybenzoic acid through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.

    Biology: The compound is explored for its antimicrobial properties, including activity against bacteria and fungi.

    Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the thiadiazole ring but shares the trimethoxybenzamide core.

    3,4,5-Trimethoxyphenyl-β-aminopropane: Contains a similar trimethoxyphenyl group but differs in the overall structure.

Uniqueness

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical properties compared to other trimethoxybenzamide derivatives. This structural feature enhances its potential as a multi-target agent in medicinal chemistry and other applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRDCFOOOEDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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